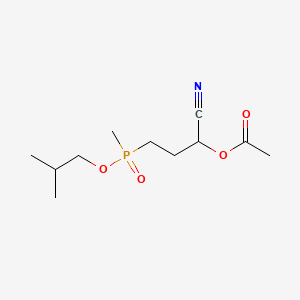
6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Dibenzo(b,d)pyran-6-one, also known as 3,4-Benzocoumarin, is a kind of the expanded structure of coumarin derivatives . It is a common and structurally diverse secondary metabolite that occurs frequently in plants, fungi, lichens, and animal waste . It possesses broad spectra of biological activities such as cytotoxic, antioxidant, antifungal, and antimicrobial .
Synthesis Analysis
Dibenzo[b,d]pyran-6-ones are biosynthesized through the polyketide pathway in microorganisms or via metabolism of natural ellagitannins and ellagic acid by intestinal bacteria . They were first isolated from beaver scent glands and identified as 3,8-dihydroxydibenzo[b,d]pyran-6-one .Molecular Structure Analysis
The molecular formula of 6H-Dibenzo(b,d)pyran-6-one is C13H8O2, and its molecular weight is 196.2014 . The IUPAC Standard InChI is InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H .Mecanismo De Acción
While the exact mechanism of action for 6H-Dibenzo(b,d)pyran-6-one is not fully understood, it is known to exhibit distinct biological activities. For instance, it has been found in pomegranates and other fruits where it may help slow down certain aging processes by improving mitochondrial function in cells .
Direcciones Futuras
The future research directions for 6H-Dibenzo(b,d)pyran-6-one could involve further exploration of its biological activities and potential applications. For instance, it can be studied extensively for its potential applications in the research of Alzheimer’s Disease . Additionally, more research could be conducted to understand its biosynthesis pathways and its role as a metabolite of intestinal bacteria .
Propiedades
Número CAS |
131086-92-5 |
|---|---|
Nombre del producto |
6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- |
Fórmula molecular |
C13H8O4 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
3,4-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h1-6,14-15H |
Clave InChI |
XVLDXKNPWFEZHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)


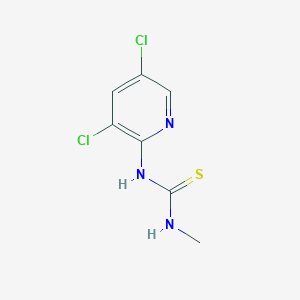
![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)
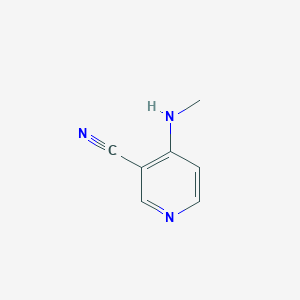
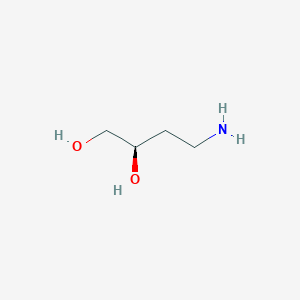
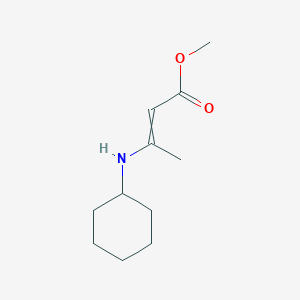
![5-Chloro-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8723089.png)
